5-(3-Ethoxyphenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide
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Overview
Description
5-(3-Ethoxyphenyl)-N’-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethoxyphenyl)-N’-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide typically involves the condensation of 3-ethoxybenzaldehyde with 3-hydroxyacetophenone to form the corresponding chalcone. This chalcone is then reacted with hydrazine hydrate to yield the pyrazole derivative. The reaction conditions often include the use of ethanol as a solvent and heating under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-(3-Ethoxyphenyl)-N’-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(3-Ethoxyphenyl)-N’-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(3-Ethoxyphenyl)-N’-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Ethoxyphenyl)-N’-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide
- 3-(3-Ethoxyphenyl)-N’-(1-(4-hydroxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide
- 3-(3-Ethoxyphenyl)-N’-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
5-(3-Ethoxyphenyl)-N’-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
303104-16-7 |
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Molecular Formula |
C20H20N4O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-3-27-17-9-5-7-15(11-17)18-12-19(23-22-18)20(26)24-21-13(2)14-6-4-8-16(25)10-14/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-13+ |
InChI Key |
PPAJFMKWZCCLLA-FYJGNVAPSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC(=CC=C3)O |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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